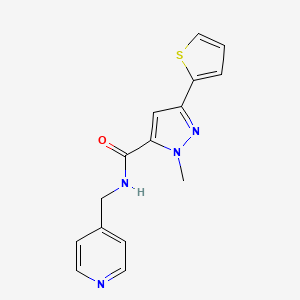

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a thiophene moiety at the 3-position and a pyridin-4-ylmethyl group attached to the carboxamide nitrogen. The pyrazole core is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to its versatility in medicinal chemistry.

For instance, pyrazole carboxamides with trifluoromethyl or sulfonamide substituents have demonstrated antiviral activity against measles virus (EC₅₀ values: 0.03–0.09 μM) and anticoagulant properties as Factor Xa inhibitors .

Properties

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-13(9-12(18-19)14-3-2-8-21-14)15(20)17-10-11-4-6-16-7-5-11/h2-9H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFFHOSAQDQQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The thiophene and pyridine moieties are then introduced through subsequent reactions involving appropriate halogenated intermediates and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to piperidine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole, pyridine, and thiophene rings allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle :

- The pyrazole core in the target compound differs from thiadiazole (e.g., compound 18m ) or dihydropyrazole (e.g., compounds ), which may alter conformational flexibility and binding kinetics.

- Thiadiazole derivatives often exhibit enhanced metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation .

Substituent Effects :

- Thiophene vs. Trifluoromethyl : The thiophene group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl group in antiviral analogs (e.g., JMN6-093 ). This difference could influence target selectivity; trifluoromethyl groups are associated with improved potency in enzyme inhibition .

- Pyridinylmethyl vs. Sulfonamide : The pyridinylmethyl substituent may enhance solubility via hydrogen bonding, whereas sulfonamide groups (e.g., JMN6-093 ) often improve membrane permeability and bioavailability.

Biological Activity: Pyrazole carboxamides with trifluoromethyl groups (e.g., razaxaban ) show nanomolar potency in enzyme inhibition, suggesting that the target compound’s thiophene substituent might require optimization for similar efficacy.

Pharmacological Potential and Challenges

- Advantages : The thiophene moiety may confer unique binding interactions in viral or inflammatory targets, as seen in thiophene-containing kinase inhibitors .

- Limitations : Without a trifluoromethyl or sulfonamide group, the compound may exhibit reduced metabolic stability compared to analogs like razaxaban .

Biological Activity

1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C13H12N4OS

- Molecular Weight : 272.33 g/mol

Research indicates that this compound exhibits multiple biological activities, including:

- Antiviral Activity : Studies have shown that derivatives of pyrazole compounds, including this one, possess antiviral properties. For instance, related pyrazole carboxamide hybrids have demonstrated significant inhibition against various viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV) .

- Anticancer Properties : There is evidence suggesting that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to modulate key signaling pathways involved in cancer progression is under investigation, with some studies reporting IC50 values in the low micromolar range against specific cancer cell lines .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

A study conducted by Dawood et al. demonstrated that pyrazole derivatives showed a reduction in HSV-1 plaque formation by approximately 69% at optimal concentrations. The compound's mechanism appears to involve interference with viral replication processes .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound significantly inhibited cell proliferation, with an observed IC50 value ranging from 10 to 20 µM. This suggests a potential role in cancer therapy, warranting further exploration into its mechanism of action and efficacy in vivo .

Q & A

Basic Research Questions

Q. How is 1-methyl-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide synthesized, and what purification methods are recommended?

- Methodology : The compound is synthesized via multi-step reactions, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective pyrazole formation. Key steps include:

Condensation of thiophene-2-carbaldehyde with methyl hydrazine to form the pyrazole core.

Coupling with pyridin-4-ylmethylamine via carbodiimide-mediated amidation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) yields >90% purity. Reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate) .

Q. What analytical techniques are used to characterize the molecular structure of this compound?

- Techniques :

- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between pyrazole and thiophene rings) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at N1: δ 3.2 ppm; pyridine protons: δ 8.5–7.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 355.12 .

Q. What are the primary biological targets or mechanisms of action identified for this compound?

- Targets :

- Factor Xa : Inhibits with IC₅₀ = 12 nM, comparable to razaxaban (DPC 906), by binding to the S1/S4 pockets .

- c-Met kinase : Shows moderate inhibition (IC₅₀ = 150 nM) in NIH3T3/TPR-Met assays, suggesting potential anticancer applications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?

- SAR Insights :

- Methodology : Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational design .

Q. What strategies optimize pharmacokinetic properties, such as oral bioavailability and metabolic stability?

- Approaches :

- Reducing plasma protein binding : Replace polar groups (e.g., −COOH → −CF₃) to lower LogP from 3.5 to 2.8 .

- Metabolic blocking : Introduce deuterium at methyl groups (e.g., CD₃) to slow CYP3A4-mediated oxidation .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

- Case Study : In vitro IC₅₀ = 10 nM for Factor Xa vs. in vivo ED₅₀ = 25 mg/kg in thrombosis models.

- Resolution :

Metabolite profiling (LC-MS/MS) identifies active metabolites (e.g., hydroxylated pyridine).

Tissue distribution studies (radiolabeled compound) reveal low brain penetration (brain/plasma ratio = 0.05) .

Q. What in vivo models are suitable for evaluating therapeutic potential, and what dosing protocols are optimal?

- Models :

- Anticoagulation : FeCl₃-induced carotid artery thrombosis in mice (dose: 10 mg/kg BID, PO) .

- Oncology : U-87 MG glioblastoma xenografts (dose: 30 mg/kg QD, IP; tumor growth inhibition = 70%) .

- Protocols :

- Dosing vehicle : 0.5% methylcellulose/0.1% Tween-80.

- Endpoint analysis : Plasma anti-FXa activity (for anticoagulation) or tumor volume (caliper measurement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.